molecular formula C21H26N4O4S B3998996 1-(4-nitro-2-piperidin-1-ylsulfonylphenyl)-4-phenylpiperazine

1-(4-nitro-2-piperidin-1-ylsulfonylphenyl)-4-phenylpiperazine

Cat. No.: B3998996
M. Wt: 430.5 g/mol
InChI Key: JYCVJGGXYQNUDC-UHFFFAOYSA-N
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Description

1-(4-nitro-2-piperidin-1-ylsulfonylphenyl)-4-phenylpiperazine is a complex organic compound that features a piperazine ring substituted with a nitro group, a piperidinylsulfonyl group, and a phenyl group. Compounds with such structures are often studied for their potential pharmacological properties and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-nitro-2-piperidin-1-ylsulfonylphenyl)-4-phenylpiperazine typically involves multi-step organic reactions. A common route might include:

    Nitration: Introduction of the nitro group to the phenyl ring.

    Sulfonylation: Attachment of the piperidinylsulfonyl group.

    Piperazine Formation: Formation of the piperazine ring and subsequent substitution with the phenyl group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-nitro-2-piperidin-1-ylsulfonylphenyl)-4-phenylpiperazine can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Halogenating agents like thionyl chloride (SOCl2) for chlorination.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological systems.

    Medicine: Potential therapeutic applications, such as targeting specific receptors or enzymes.

    Industry: Use in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action for compounds like 1-(4-nitro-2-piperidin-1-ylsulfonylphenyl)-4-phenylpiperazine typically involves binding to specific molecular targets, such as receptors or enzymes, and modulating their activity. The exact pathways would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    1-(4-nitrophenyl)-4-phenylpiperazine: Lacks the piperidinylsulfonyl group.

    1-(4-nitro-2-sulfonylphenyl)-4-phenylpiperazine: Similar but without the piperidinyl group.

Uniqueness

1-(4-nitro-2-piperidin-1-ylsulfonylphenyl)-4-phenylpiperazine is unique due to the combination of its functional groups, which may confer distinct pharmacological properties and reactivity compared to similar compounds.

Properties

IUPAC Name

1-(4-nitro-2-piperidin-1-ylsulfonylphenyl)-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4S/c26-25(27)19-9-10-20(21(17-19)30(28,29)24-11-5-2-6-12-24)23-15-13-22(14-16-23)18-7-3-1-4-8-18/h1,3-4,7-10,17H,2,5-6,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCVJGGXYQNUDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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